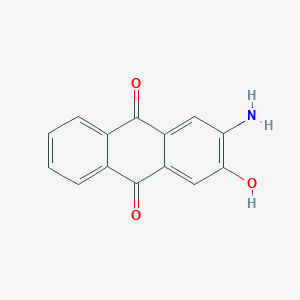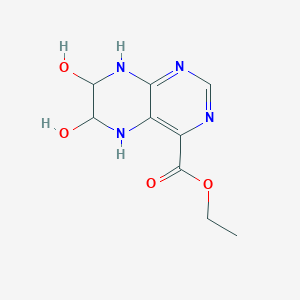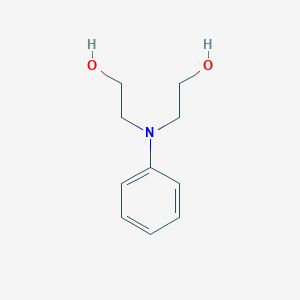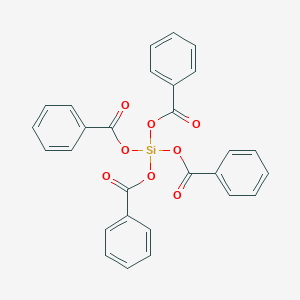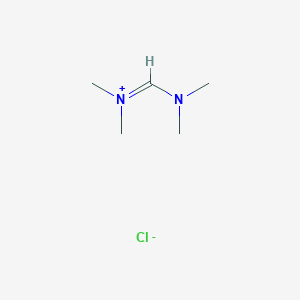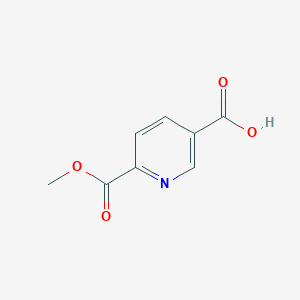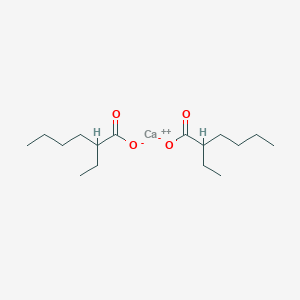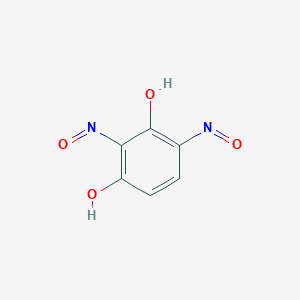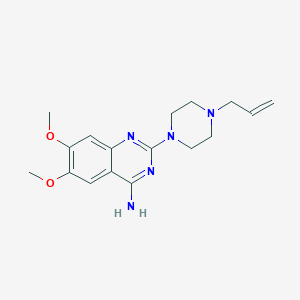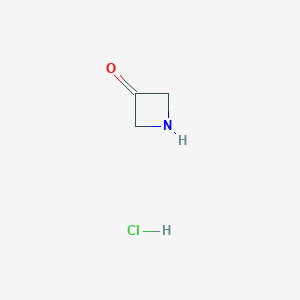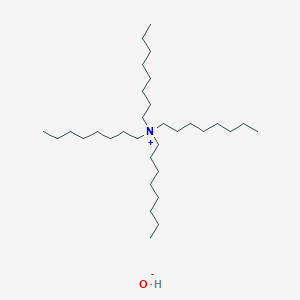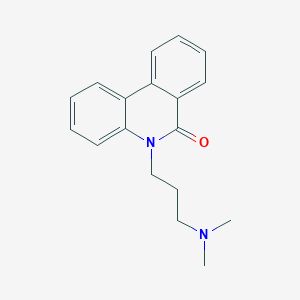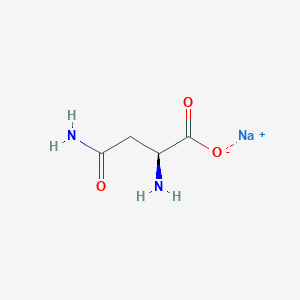
Sodium L-asparaginate
Übersicht
Beschreibung
Sodium L-asparaginate, also known as Sodium Aminosuccinate, is a compound with the molecular formula C4H7N2NaO3 . It is a sodium salt of L-asparagine . L-asparaginase, an enzyme that hydrolyzes L-asparagine into L-aspartic acid and ammonia, has been used in clinical practice as an anticancer agent .
Synthesis Analysis
The synthesis of L-asparagine is catalyzed by a novel asparagine synthase coupled with an ATP regeneration system . Batch catalytic experiments showed that sodium hexametaphosphate (>60 mmol L−1) and L-Asp (>100 mmol L−1) could inhibit the synthesis of L-Asn .Molecular Structure Analysis
The molecular weight of Sodium L-asparaginate is 154.10 g/mol . The IUPAC name is sodium; (2S)-2,4-diamino-4-oxobutanoate . The InChI is InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 .Chemical Reactions Analysis
L-asparaginase, a hydrolase, converts L-asparagine to L-aspartic acid . This reaction is critical in the treatment of acute lymphoblastic leukemia (ALL), acute myeloblastic leukemia (AML), and other lymphoid malignancies .Physical And Chemical Properties Analysis
Sodium L-asparaginate has a molecular weight of 154.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 154.03543637 g/mol .Wissenschaftliche Forschungsanwendungen
Immobilization of L-Asparaginase on Sodium Alginate : Sodium alginate, a natural polymer, has been used to immobilize L-asparaginase, an anti-leukemia enzyme. This immobilization has shown to maintain over 90% of the original activity of the free enzyme and displayed slightly enhanced thermal stability (Asker, Mohamed, & El-sayed, 2012).
Synthesis of L-Asparaginase in Bacteria : Studies on the synthesis of L-asparaginase in various bacterial cultures, such as Vibrio proteus and Enterobacter aerogenes, have shown increased enzyme synthesis under specific growth conditions, indicating potential for large-scale production (Sinha, Manna, Roy, & Chakrabarty, 1991); (Baskar, Kumar, Prabu, Renganathan, & Yoo, 2009).
Antineoplastic Enzymes Production : Halophilic and halotolerant bacteria have been identified as potential sources for producing enzymes like L-asparaginase and L-glutaminase, which are useful in treating acute lymphoblastic leukemia and tumor cells (Shirazian, Asad, & Amoozegar, 2016).
Pharmacokinetics in Leukemia Treatment : L-Asparaginase is used in treating acute lymphoblastic leukemia, and its effects on cerebrospinal fluid asparagine levels have been studied to better understand its therapeutic and toxic effects in the central nervous system (Riccardi, Holcenberg, Glaubiger, Wood, & Poplack, 1981).
Alternative Sources for L-Asparaginase : Research has focused on identifying alternative sources of L-asparaginase, including plants and fungi, to reduce toxicities associated with bacterial asparaginases and to manage resistance in cancer treatment (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016).
Nutritional Requirements for Production : The optimization of carbon and nitrogen sources for the production of L-asparaginase has been studied to enhance its yield and efficiency (Mukherjee, Majumdar, & Scheper, 2000).
L-Asparaginase in Soil : The activity of L-asparaginase in soil, its correlation with soil properties, and the effects of heavy metals on its activity have been investigated, suggesting its ecological significance and potential environmental applications (Nourbakhsh, Monreal, Emtiazy, & Dinel, 2002).
Asparagine Synthetase as a Biomarker : Asparagine synthetase has been studied as a biomarker for L-asparaginase activity in ovarian cancer cells, suggesting its use in patient selection for cancer treatment (Lorenzi, Reinhold, Rudelius, Gunsior, Shankavaram, Bussey, Scherf, Eichler, Martin, Chin, Gray, Kohn, Horak, Von Hoff, Raffeld, Goldsmith, Caplen, & Weinstein, 2006).
Zukünftige Richtungen
There is ongoing research into improving the clinical properties of L-asparaginase, including efforts to design optimized and novel L-asparaginase formulations to overcome limitations associated with its use . Additionally, the discovery of new types of asparaginase and progress in protein engineering may provide new options for its use .
Eigenschaften
IUPAC Name |
sodium;(2S)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPSLRXMHNTBX-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium L-asparaginate | |
CAS RN |
16079-51-9 | |
| Record name | Sodium L-asparaginate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium L-asparaginate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




